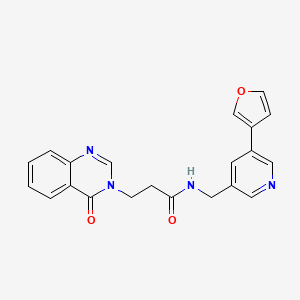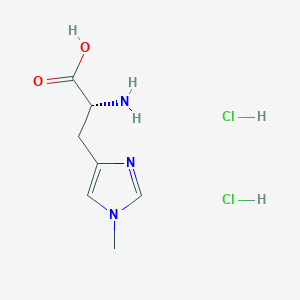
N-甲基-D-组氨酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NT-methyl-D-histidine dihydrochloride: is a derivative of histidine, an essential amino acid This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring in the histidine structure
科学研究应用
Chemistry: NT-methyl-D-histidine dihydrochloride is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is used to study the role of histidine derivatives in enzymatic reactions and metabolic pathways. It is also employed in the investigation of protein-ligand interactions.
Medicine: NT-methyl-D-histidine dihydrochloride has potential therapeutic applications. It is studied for its effects on histamine receptors and its potential use in treating conditions such as allergies and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
Target of Action
NT-methyl-D-histidine dihydrochloride, also known as (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride, is a histamine-like compound . Its primary targets are histamine receptors . These receptors play a crucial role in various physiological functions, including gastric secretion, bronchial smooth muscle contraction, vasodilation, and neurotransmission .
Mode of Action
The compound interacts with its targets, the histamine receptors, to exert its pharmacological response . It is thought to reduce symptoms associated with conditions like Ménière’s disease through its actions on these receptors . .
Biochemical Pathways
Histamine, which NT-methyl-D-histidine dihydrochloride resembles, is biosynthesized through the decarboxylation of the amino acid L-histidine, catalyzed by histidine decarboxylase . It acts through four different G-protein-coupled receptors in different locations of the body . The affected pathways and their downstream effects are complex and involve various physiological functions .
Result of Action
The molecular and cellular effects of NT-methyl-D-histidine dihydrochloride’s action are likely to be diverse, given its interaction with histamine receptors. For instance, in conditions like Ménière’s disease, it is thought to reduce symptoms such as vertigo . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NT-methyl-D-histidine dihydrochloride typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of NT-methyl-D-histidine dihydrochloride may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
化学反应分析
Types of Reactions: NT-methyl-D-histidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of NT-methyl-D-histidine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Histidine: The parent compound from which NT-methyl-D-histidine is derived.
Methyl histidine: Another methylated derivative of histidine.
Histidine methyl ester: A related compound with a methyl ester group.
Uniqueness: NT-methyl-D-histidine dihydrochloride is unique due to the specific position of the methyl group on the nitrogen atom of the imidazole ring. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
(2R)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H/t6-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODJFJZGWWJHNW-QYCVXMPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@H](C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137082-08-5 |
Source


|
| Record name | (2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
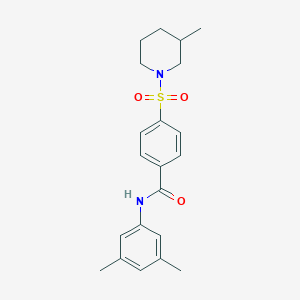
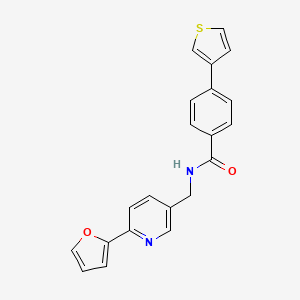
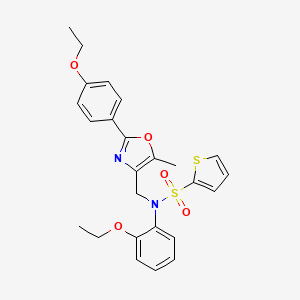
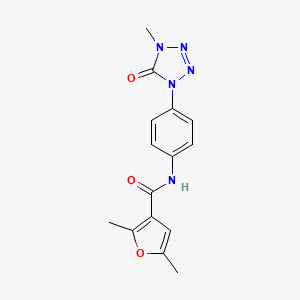
![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2383373.png)
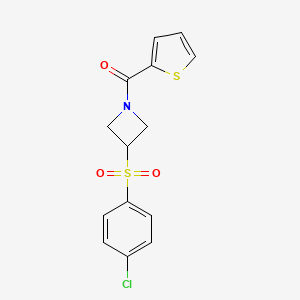
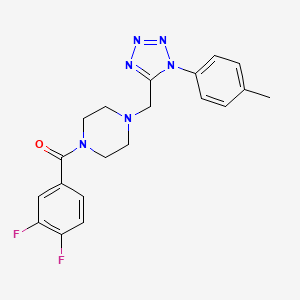
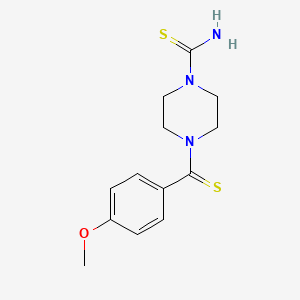
![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
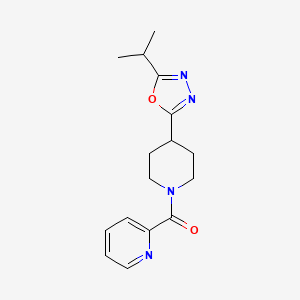
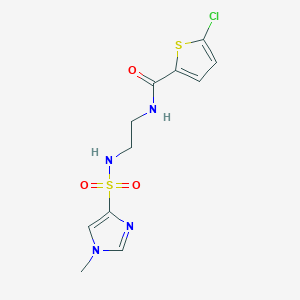
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
